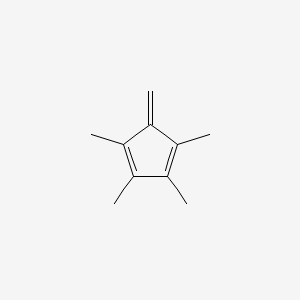
1,2,3,4-Tetramethylfulvene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetramethylfulvene is a member of fulvenes.
Aplicaciones Científicas De Investigación
Structural Characteristics
1,2,3,4-Tetramethylfulvene has the molecular formula C9H14 and a molecular weight of 122.21 g/mol. It appears as a colorless to pale yellow liquid and possesses a unique cyclopentadiene structure with four methyl substituents. This configuration enhances its stability and reactivity, making it a valuable precursor in various chemical syntheses .
Applications in Organometallic Chemistry
Catalysis : One of the primary applications of this compound is in the synthesis of organometallic catalysts. It acts as a ligand that stabilizes metal centers in metallocene complexes. For example, it has been used to create stable metal-cyclopentadienyl complexes essential for catalytic processes in fine chemical manufacturing and polymerization .
Case Study : A study demonstrated the formation of a diruthenium complex using this compound as a bridging ligand. The complex exhibited interesting fluxional behavior analyzed through variable-temperature NMR spectroscopy .
Applications in Material Science
This compound is also utilized in the development of advanced materials. It has been employed in synthesizing conducting polymers through catalytic dehydrogenative polycondensation techniques. These polymers have shown excellent thermal stability and adhesion properties .
Data Table: Conducting Polymer Properties
| Property | Value |
|---|---|
| Resistivity | Low without doping |
| Thermal Stability | High |
| Thickness (CVD-like technique) | 200 – 2000 Å |
Reactivity Studies
Research has indicated that this compound can undergo oxidation reactions leading to the formation of various products. For instance, when reacted with Me3NO, it is oxidized to produce phenolic compounds alongside other byproducts . Such reactions highlight its potential role in synthetic organic chemistry.
Propiedades
Número CAS |
76089-59-3 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3 |
Clave InChI |
RYLMKTLFCIGRQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C)C(=C1C)C)C |
SMILES canónico |
CC1=C(C(=C)C(=C1C)C)C |
Key on ui other cas no. |
76089-59-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















